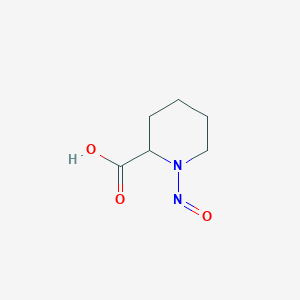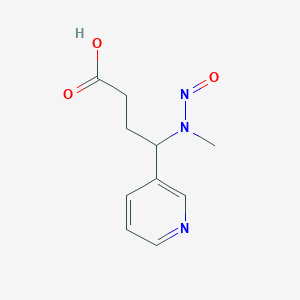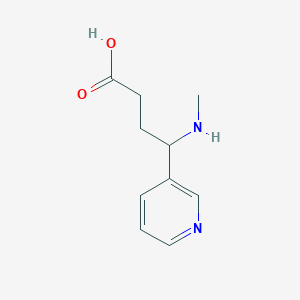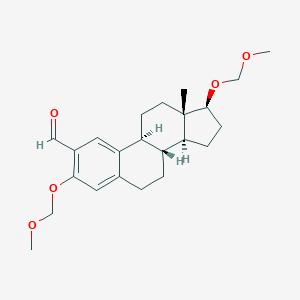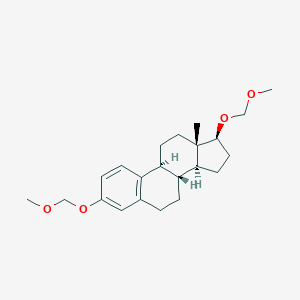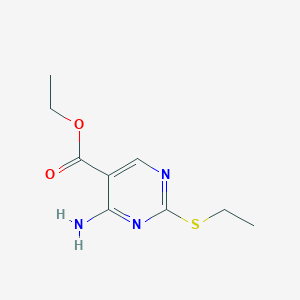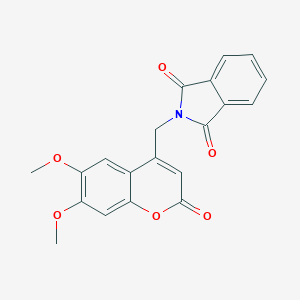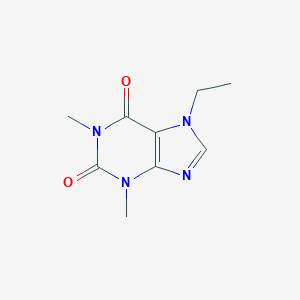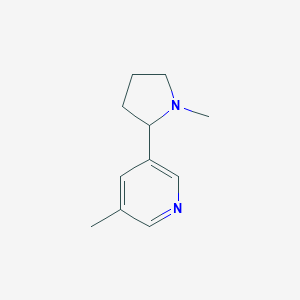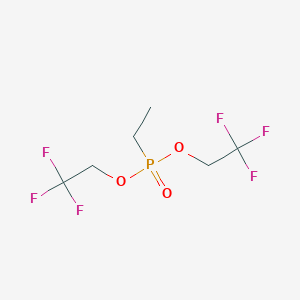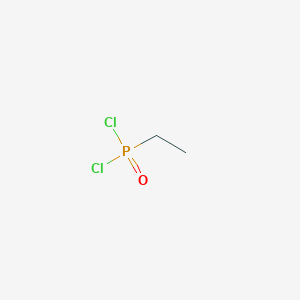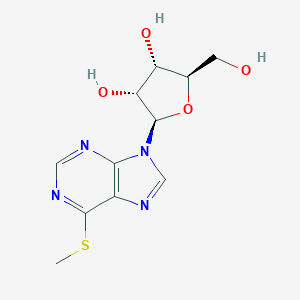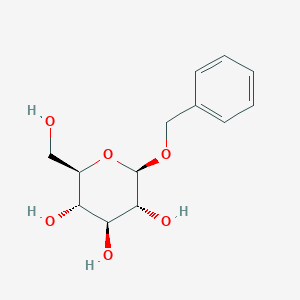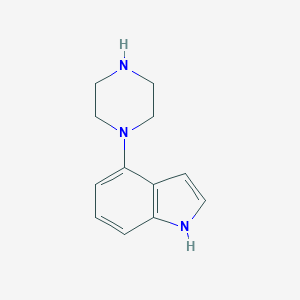
4-(1-Piperazinyl)-1H-indole
概要
説明
Synthesis Analysis
The synthesis of 4-(1-Piperazinyl)-1H-indole and its derivatives has been explored through various chemical strategies. One method involves the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives. This process utilizes cyclic voltammetry and controlled-potential coulometry in water/acetonitrile mixtures, leading to the regioselective synthesis of highly conjugated bisindolyl-p-quinone derivatives through a series of Michael addition reactions and oxidations (Amani, Khazalpour, & Nematollahi, 2012).
科学的研究の応用
-
Agrochemical Field
-
Pharmaceutical Field
-
Dyestuff Field
-
Anthelmintic Use
- Application : Piperazine, a compound with a similar structure, is used as an anthelmintic, a type of drug used to treat parasitic worm infestations .
- Methods of Application : Piperazine is usually administered orally in both human and veterinary medicine .
- Results or Outcomes : Piperazine has been found to be effective in treating certain types of parasitic worm infestations .
-
Carbon Capture and Storage
- Application : Piperazine is used in carbon capture and storage due to its ability to absorb carbon dioxide .
- Methods of Application : Piperazine is used in a solution with water to absorb carbon dioxide from the air .
- Results or Outcomes : The use of piperazine in carbon capture and storage can help reduce the amount of carbon dioxide released into the atmosphere .
-
Pharmaceutical Applications
- Application : Piperidine derivatives, which are structurally similar to “4-(1-Piperazinyl)-1H-indole”, have been found to inhibit the H1N1 influenza virus and SARS-CoV2 .
- Results or Outcomes : The outcomes of its use in inhibiting the H1N1 influenza virus and SARS-CoV2 were not specified in the source .
-
Anticoagulation and Antiplatelet Aggregation
- Application : A group of scientists prepared a series of 4-(1-piperazinyl)coumarins. The synthesized piperazinylcoumarins were evaluated in vitro to assess their inhibitory activities against ADP- as well as collagen-induced platelet aggregation .
- Results or Outcomes : The outcomes of its use in inhibiting ADP- and collagen-induced platelet aggregation were not specified in the source .
-
Visualizing Lysosomes in Live Cells
- Application : 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) was found to clearly visualize lysosomes under fluorescence microscopy within 3 minutes when applied to live cells .
- Methods of Application : NBD-PZ was applied to live HGC-27 cells, CW-2 cells, IEC-18 cells, and RAW264.7 cells .
- Results or Outcomes : These findings indicate a novel application of NBD-PZ to visualize lysosomes in live cells .
-
Synthesis of Brexpiprazole
特性
IUPAC Name |
4-piperazin-1-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15/h1-5,13-14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKSXUIOKWQABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233864 | |
| Record name | 1H-Indole, 4-(1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Piperazinyl)-1H-indole | |
CAS RN |
84807-09-0 | |
| Record name | 4-(1-Piperazinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84807-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 4-(1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084807090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 4-(1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Piperazinyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


